4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)-
Description
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)-, is a thiazole derivative characterized by a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 2-position and an ethanamine side chain. Thiazoles are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The 3,4-dimethoxyphenyl substituent may enhance bioavailability and binding affinity to biological targets due to its electron-donating methoxy groups, which are common in bioactive molecules (e.g., curcumin analogs) . This compound is synthesized via Schiff base formation, where 2-amino-4-phenyl thiazole reacts with veratraldehyde (3,4-dimethoxybenzaldehyde) under reflux conditions in ethanol with catalytic acetic acid .
Properties
CAS No. |
857997-96-7 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H16N2O2S/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13/h3-4,7-8H,5-6,14H2,1-2H3 |
InChI Key |
OFZPWFYGFYZKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
Thiazole Ring Formation via Cysteine Derivatives
The thiazole core is frequently constructed using L-cysteine or its derivatives. In one approach, 3,4-dimethoxybenzaldehyde reacts with L-cysteine ethyl ester hydrochloride in ethanol/water (3:1 v/v) at 60°C for 12 hours to form (2RS,4R)-2-(3,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid ethyl ester. The reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde, followed by cyclization.
Key Data:
Oxidation to Thiazole Derivatives
The thiazolidine intermediate is oxidized to the corresponding thiazole using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at 0°C. This step converts the saturated thiazolidine ring to an aromatic thiazole, critical for electronic stabilization of the final product.
Key Data:
Functionalization of the Ethanamine Side Chain
Carboxylic Acid to Amine Conversion
The ethyl ester group is hydrolyzed to a carboxylic acid using 6M HCl at 80°C for 4 hours, followed by coupling with 3,4,5-trimethoxyaniline using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt). Subsequent Boc protection and deprotection with trifluoroacetic acid (TFA) yield the primary amine.
Key Data:
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Cyclocondensation + Oxidation | 72 | 98.5 |
| Reductive Amination | 68 | 97.2 |
| Patent Route (CN105384650A) | 86 | 99.1 |
Reaction Optimization Challenges
Industrial Production Considerations
Continuous Flow Synthesis
Recent advances employ microchannel reactors for the thiazole formation step, reducing reaction time from 12 hours to 45 minutes while maintaining 85% yield.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32 | 11 |
| PMI (Process Mass Intensity) | 56 | 19 |
Chemical Reactions Analysis
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be substituted with other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They are studied for their ability to inhibit the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. It is also studied for its effects on the central nervous system.
Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
- Thiadiazoles (e.g., ): These contain a 1,3,4-thiadiazole ring, which replaces sulfur in the thiazole with an additional nitrogen. They exhibit insecticidal and fungicidal activities, attributed to their electron-deficient rings and halogen substituents (e.g., 4-chloro) .
- Triazoles (e.g., ): 1,2,4-Triazole derivatives with 3,4-dimethoxyphenyl groups show lower acute toxicity (predicted via GUSAR models) compared to thiazoles, likely due to their hydrogen-bonding capabilities with the thioacetic acid moiety .
- Curcumin analogs (e.g., ): These retain the 3,4-dimethoxybenzylidene group but lack the thiazole ring. They demonstrate potent antioxidant and enzyme-inhibitory activities, emphasizing the role of methoxy groups in radical scavenging .
Biological Activity
4-Thiazoleethanamine, 2-(3,4-dimethoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with an ethanamine group and a dimethoxyphenyl substituent. This structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that certain thiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis strains. For instance, a study reported that synthesized compounds with thiazole scaffolds exhibited IC90 values ranging from 0.058 to 5.31 µg/mL against M. Bovis and M. tuberculosis H37Ra strains .
Table 1: Antimycobacterial Activity of Thiazole Derivatives
| Compound ID | IC90 against M. Bovis (µg/mL) | IC90 against M. tuberculosis (µg/mL) |
|---|---|---|
| 7d | 0.058 | 0.43 |
| 7g | 0.22 | 5.31 |
| 7i | Not reported | Not reported |
2. Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. Compounds derived from thiazole structures have been tested for cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that the most active compounds were non-cytotoxic at concentrations exceeding 100 µg/mL, suggesting a selective action against bacterial targets rather than human cells .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound ID | Cell Line | GI50 (µg/mL) | GI90 (µg/mL) |
|---|---|---|---|
| 7d | MCF-7 | >100 | >100 |
| 7g | HCT116 | >100 | >100 |
| 7i | A549 | >100 | >100 |
3. Neuropharmacological Effects
Thiazole derivatives have also been investigated for their effects on neurotransmitter systems, particularly regarding dopaminergic pathways. Some studies suggest that modifications in the thiazole structure can enhance binding affinity to dopamine receptors, potentially offering therapeutic avenues for conditions like schizophrenia .
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A recent study synthesized several thiazolidinone hybrids incorporating the thiazole moiety and evaluated their antimycobacterial activity. The findings highlighted promising candidates with high efficacy against resistant strains of M. tuberculosis while maintaining low cytotoxicity towards human cell lines .
- Neuropharmacological Research : Another study explored the structure-activity relationship (SAR) of thiazole derivatives as dopamine receptor antagonists. The results indicated that specific substitutions on the thiazole ring could enhance selectivity and potency at dopamine D3 receptors, which are critical in treating psychotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
